1-Butyl-3-methylimidazolium dimethylphosphate; 98%

Overview

Description

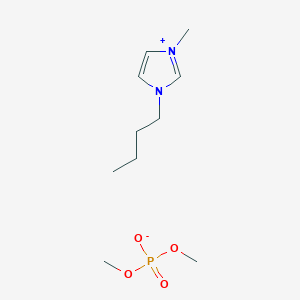

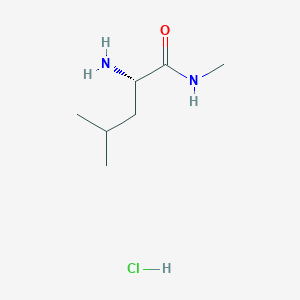

1-Butyl-3-methylimidazolium dimethylphosphate is an imidazolium-based phosphoric ionic liquid . It is often employed as an imidazolium compound salt . The molecular formula is C16H33N2O4P and the molecular weight is 348.4180 .

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium dimethylphosphate consists of a butyl chain and an imidazolium ring . The butyl chain can adopt different conformations, such as trans-trans (TT) and gauche-gauche (G’G’) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-methylimidazolium dimethylphosphate include a molecular weight of 348.42 and a refractive index of n20/D 1.472 .

Scientific Research Applications

Ionic Liquid Properties and Decomposition Products :

- 1-Butyl-3-methylimidazolium-based ionic liquids, including dimethylphosphate, have been studied for their properties and decomposition products. It's crucial to understand their potentially hazardous properties and unknown toxicity or stability, especially when seeking ‘green solvents’ (Swatloski, Holbrey, & Rogers, 2003).

Use in Polymerization Processes :

- These ionic liquids serve as solvents for polymerization processes. For instance, 1-Butyl-3-methylimidazolium hexafluorophosphate has been used in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding polymers with narrow polydispersity (Carmichael, Haddleton, Bon, & Seddon, 2000).

Physical Properties and Molecular Dynamics :

- The molecular dynamics and physical properties of ionic liquids like 1-Butyl-3-methylimidazolium hexafluorophosphate/nitrate have been studied, focusing on equilibrium properties like density, self-diffusion, shear viscosity, and compressibility. These insights are essential for understanding their behavior in different applications (Micaêlo, Baptista, & Soares, 2006).

Viscosity and Density in Binary Mixtures :

- Research on the viscosity and density of binary mixtures with water or alcohols and 1-butyl-3-methylimidazolium dimethylphosphate has been conducted. Such studies are important for understanding the solution behavior and ideal solution deviations of these mixtures (Gong, Shen, Lu, Meng, & Li, 2012).

Influence on Refractive Index and Viscosity :

- A study on the impact of 1-alkyl-3-methylimidazolium based ionic liquids, including dimethylphosphate, on viscosity and refractive index, has shown significant physical property variations with structural changes in the ionic liquid (Chiappe, Margari, Mezzetta, Pomelli, Koutsoumpos, Papamichael, Giannios, & Moutzouris, 2017).

Separation of Chemical Mixtures :

- Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium dimethylphosphate, have been used to separate acetonitrile and ethanol mixtures, demonstrating their utility in chemical separation processes (Zhang, Zhang, Li, Zhang, Wu, Yang, & Zhang, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Ionic liquids like 1-Butyl-3-methylimidazolium dimethylphosphate have widespread applications in chemical synthesis, catalysis, and electrochemistry . They are being studied for their potential in various fields, including the preparation of bioethanol from sugarcane bagasse by enzymatic hydrolysis .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium dimethylphosphate is a type of ionic liquid, which is a salt in the liquid state . In the context of electrochemical applications, the targets can be considered as the components of the electrochemical cell, such as the anode, cathode, and electrolyte .

Mode of Action

The mode of action of 1-Butyl-3-methylimidazolium dimethylphosphate is primarily through its interaction with other molecules in the system. For instance, in an electrochemical cell, it can facilitate the movement of charge between the anode and cathode . The exact mechanism of interaction can vary depending on the specific application and the other components present in the system.

Biochemical Pathways

It’s known that ionic liquids can interact with biological systems and may affect various biochemical processes . More research is needed to fully understand the impact of this compound on biochemical pathways.

Pharmacokinetics

As an ionic liquid, it’s likely to have unique pharmacokinetic properties compared to traditional organic compounds

Result of Action

The result of the action of 1-Butyl-3-methylimidazolium dimethylphosphate can vary depending on the application. In electrochemical systems, it can enhance the efficiency of charge transfer, leading to improved performance of the system . In other contexts, the results can be different and are subject to further investigation.

properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dimethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H7O4P/c1-3-4-5-10-7-6-9(2)8-10;1-5-7(3,4)6-2/h6-8H,3-5H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUAYRLKFSKOJG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.COP(=O)([O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)

![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)